molecular formula C8H17NOS B13948941 Propionamide, 2-butylthio-2-methyl- CAS No. 63915-95-7

Propionamide, 2-butylthio-2-methyl-

Cat. No.: B13948941
CAS No.: 63915-95-7
M. Wt: 175.29 g/mol
InChI Key: ZWSMHUSCFABOJA-UHFFFAOYSA-N
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Description

Propionamide, 2-butylthio-2-methyl- is an organic compound with the molecular formula C8H17NOS It contains a primary amide group, an aliphatic chain, and a sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, 2-butylthio-2-methyl- can be achieved through several methods. One common approach involves the reaction of 2-butylthio-2-methylpropanoic acid with ammonia or an amine under appropriate conditions to form the corresponding amide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of Propionamide, 2-butylthio-2-methyl- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Propionamide, 2-butylthio-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfide group, with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propionamide, 2-butylthio-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propionamide, 2-butylthio-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfide group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propionamide: A simpler amide with similar structural features but lacking the butylthio and methyl groups.

    Butyramide: Another primary amide with a longer aliphatic chain.

    Thioacetamide: Contains a sulfide group but with a different aliphatic chain structure.

Uniqueness

Propionamide, 2-butylthio-2-methyl- is unique due to the presence of both a butylthio group and a methyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. These structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

63915-95-7

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

2-butylsulfanyl-2-methylpropanamide

InChI

InChI=1S/C8H17NOS/c1-4-5-6-11-8(2,3)7(9)10/h4-6H2,1-3H3,(H2,9,10)

InChI Key

ZWSMHUSCFABOJA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(C)(C)C(=O)N

Origin of Product

United States

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